molecular formula C18H25ClN4O3 B8378527 4-[(2-Chloro-pyrimidine-5-carbonyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

4-[(2-Chloro-pyrimidine-5-carbonyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8378527
M. Wt: 380.9 g/mol
InChI Key: LAFAESLKQBXESC-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

A mixture of 4-[(2-chloro-pyrimidine-5-carbonyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (3.00 g), ethyldiisopropylamine (1.97 mL) and 1H-imidazole (520 mg) in N-methyl-2-pyrrolidinon (10 mL) is stirred over night at 100° C. After cooling to room temperature, water is added and the precipitate is filtered off and dried. LC (method 9): tR=1.29 min; Mass spectrum (ESI+): m/z=413 [M+H]+.
Quantity
1.97 mL
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([C:18]([C:20]2[CH:21]=[N:22][C:23](Cl)=[N:24][CH:25]=2)=[O:19])[CH:15]2[CH2:17][CH2:16]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(C(C)C)C(C)C)C.[NH:36]1[CH:40]=[CH:39][N:38]=[CH:37]1.O>CN1CCCC1=O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH:15]2[CH2:17][CH2:16]2)[C:18]([C:20]2[CH:21]=[N:22][C:23]([N:36]3[CH:40]=[CH:39][N:38]=[CH:37]3)=[N:24][CH:25]=2)=[O:19])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C1CC1)C(=O)C=1C=NC(=NC1)Cl
Name
Quantity
1.97 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
520 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred over night at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C(=O)C=1C=NC(=NC1)N1C=NC=C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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